molecular formula C12H3F21O2 B1333369 Methyl perfluoroundecanoate CAS No. 203302-98-1

Methyl perfluoroundecanoate

Cat. No.: B1333369
CAS No.: 203302-98-1
M. Wt: 578.12 g/mol
InChI Key: CJFAZQXPXXDAQR-UHFFFAOYSA-N
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Preparation Methods

Methyl perfluoroundecanoate can be synthesized through various methods. One common synthetic route involves the esterification of perfluoroundecanoic acid with methanol in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl perfluoroundecanoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl perfluoroundecanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl perfluoroundecanoate involves its interaction with various molecular targets and pathways. It is known to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism . This activation can lead to changes in gene expression and metabolic pathways, influencing various biological processes.

Comparison with Similar Compounds

Methyl perfluoroundecanoate is unique among similar compounds due to its specific chain length and fluorination pattern. Similar compounds include:

Compared to these compounds, this compound offers a balance of stability, reactivity, and unique properties that make it valuable in various applications.

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3F21O2/c1-35-2(34)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFAZQXPXXDAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3F21O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379566
Record name Methyl perfluoroundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-98-1
Record name Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoroundecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203302-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl perfluoroundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Methyl perfluoroundecanoate and why is it relevant to human health?

A: this compound is a Perfluoroalkyl and Polyfluoroalkyl Substance (PFAS) compound. While its specific properties and effects are not fully understood, PFAS compounds, in general, are a concern due to their persistence in the environment and potential for bioaccumulation in humans. These "forever chemicals" have been linked to various health problems, making their presence in pregnant women and newborns particularly concerning [, ].

Q2: How was this compound detected in the study, and what does this finding imply?

A: The study utilized liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (LC-QTOF/MS) to screen for a wide array of industrial chemicals in maternal and cord blood samples [, ]. The detection of this compound, alongside other understudied compounds, highlights the need for further research into their potential health effects and sources of exposure during this vulnerable developmental period. This finding emphasizes the importance of comprehensive environmental chemical monitoring to better understand and mitigate potential risks to human health, especially for pregnant women and their children.

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